
Gadolinium (III) isopropoxide
Overview
Description
Gadolinium (III) isopropoxide is a chemical compound with the formula Gd(OCH(CH₃)₂)₃. It is a white to off-white powder that is soluble in anhydrous 2-propanol and toluene. This compound is primarily used in the synthesis of gadolinium-based materials and as a catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadolinium (III) isopropoxide can be synthesized through the reaction of gadolinium chloride with isopropanol in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction is as follows:
GdCl3+3C3H7OH→Gd(OCH(CH3)2)3+3HCl
The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of reaction conditions to ensure high purity and yield. The process may include additional purification steps such as recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Hydrolysis Reactions
Gadolinium(III) isopropoxide reacts readily with water, undergoing hydrolysis to form gadolinium hydroxide and isopropanol. This reaction is critical in sol-gel synthesis for producing gadolinium oxide-based materials .
Reaction:
Condition | Product | Application |
---|---|---|
Ambient moisture | Gd(OH)₃ (amorphous precipitate) | Sol-gel synthesis of Gd₂O₃ thin films |
Controlled hydrolysis | Nanocrystalline Gd₂O₃ | Optical coatings, electronics |
Key Notes:
-
Anhydrous solvents (e.g., toluene, 2-propanol) are required to prevent premature hydrolysis during industrial processing .
Catalytic Reactions
This compound acts as a Lewis acid catalyst in organic transformations, exploiting the electrophilic nature of the Gd³⁺ ion .
Ring-Opening of Meso-Aziridines
Gd(OCH(CH₃)₂)₃ facilitates enantioselective ring-opening of meso-aziridines with trimethylsilyl azide, producing β-amino azides with high stereocontrol .
Reaction:
Catalyst Loading | Yield | Stereoselectivity | Conditions |
---|---|---|---|
5–10 mol% | 85–92% | >90% ee | Anhydrous THF, –40°C |
Conjugate Addition Reactions
The compound enables regioselective cyanide addition to enones and asymmetric Strecker reactions .
Oxidation Reactions
Thermal decomposition under oxidative conditions yields gadolinium oxide (Gd₂O₃), a material with applications in MRI contrast agents and phosphors .
Reaction:
Temperature | Atmosphere | Product Morphology | Use Case |
---|---|---|---|
500–800°C | Air/O₂ | Nanocrystalline | Solid-state electronics |
Ligand Substitution Reactions
The isopropoxide ligands can be replaced by stronger donors (e.g., acetylacetonate), forming stable gadolinium complexes .
Example:
Ligand | Product | Stability |
---|---|---|
Acetylacetonate | Gd(acac)₃ | High thermal stability |
Nitrate | Gd(NO₃)₃ | Hygroscopic |
Reactivity with Protic Compounds
Gd(OCH(CH₃)₂)₃ reacts violently with alcohols and acids, generating hydrogen gas and gadolinium alkoxides/acids .
Safety Note:
Scientific Research Applications
Applications in Scientific Research
Gadolinium (III) isopropoxide has diverse applications across several scientific domains:
Chemistry
- Synthesis of Gadolinium-Based Materials: It serves as a precursor for creating gadolinium oxide films through sol-gel processes. These films are essential for various electronic and optical applications.
- Catalytic Reactions: The compound is utilized as a catalyst in several organic reactions, including:
Biology
- Biological Imaging and Diagnostics: this compound is employed in the preparation of gadolinium-containing compounds that are used as contrast agents in magnetic resonance imaging (MRI). These compounds leverage the paramagnetic properties of gadolinium to enhance image contrast .
- Nanomaterials Development: Research has shown its potential in developing luminescent nanomaterials that can be used for tumor imaging and other biomedical applications. For instance, gadolinium-doped nanoparticles have been explored for their low toxicity and effective imaging capabilities .
Medicine
- Contrast Agents in MRI: Gadolinium-based compounds are widely recognized for their use as contrast agents due to their ability to alter the magnetic properties of nearby water molecules, enhancing the quality of MRI scans .
- Theranostic Applications: The compound has been investigated for its role in theranostics—combining therapy and diagnostics—through the development of multifunctional nanoparticles that can deliver drugs while providing imaging capabilities .
Industry
- Catalysis in Industrial Processes: this compound is utilized as a catalyst in various industrial chemical processes, including polymerization reactions and other synthetic pathways that require precise control over reaction conditions .
Case Study 1: MRI Contrast Enhancement
A study demonstrated that this compound-derived compounds significantly improved MRI contrast due to their enhanced relaxivity properties. These compounds were tested on animal models, showing superior imaging capabilities compared to traditional agents.
Case Study 2: Catalytic Efficiency
Research into the use of this compound as a catalyst revealed its effectiveness in enantioselective synthesis. In controlled experiments, it was shown to outperform other catalysts, leading to higher yields and selectivity in beta-quaternary carbon construction.
Case Study 3: Luminescent Nanoparticles
A recent investigation focused on the development of luminescent nanoparticles doped with gadolinium ions. These nanoparticles exhibited promising results for tumor imaging applications, demonstrating low toxicity and effective renal clearance in vivo, which highlights their potential for clinical use .
Mechanism of Action
The mechanism of action of gadolinium (III) isopropoxide involves its ability to act as a Lewis acid, facilitating various catalytic reactions. In biological applications, gadolinium-based compounds enhance the contrast in MRI by altering the magnetic properties of nearby water molecules, which improves the visibility of tissues and organs in the imaging process .
Comparison with Similar Compounds
- Gadolinium (III) acetylacetonate
- Gadolinium (III) nitrate
- Gadolinium (III) chloride
Comparison: Gadolinium (III) isopropoxide is unique due to its solubility in organic solvents like toluene and anhydrous 2-propanol, which makes it suitable for sol-gel processes and other organic reactions. In contrast, gadolinium (III) nitrate and gadolinium (III) chloride are more commonly used in aqueous solutions. Gadolinium (III) acetylacetonate, on the other hand, is often used in coordination chemistry due to its stability and well-defined structure .
Biological Activity
Gadolinium (III) isopropoxide, with the chemical formula GdC₉H₂₁O₃, is a compound that has garnered attention in various fields, including catalysis and biomedical applications. Its biological activity is particularly relevant in the context of its use as a contrast agent in medical imaging and its potential therapeutic applications.
- Molecular Weight : 334.51 g/mol
- Appearance : White to off-white powder
- Melting Point : >300 °C
- Solubility : Soluble in anhydrous 2-propanol and toluene
Applications in Medicine
This compound is primarily known for its role as a precursor in the synthesis of gadolinium-based contrast agents (GBCAs) used in magnetic resonance imaging (MRI). These agents are essential for enhancing the contrast of images, allowing for better visualization of internal structures.
Case Studies and Research Findings
-
Genotoxicity and Safety Concerns :
Recent studies have highlighted concerns regarding the genotoxic effects of gadolinium-based contrast agents. Research indicates that un-chelated gadolinium ions can be toxic, leading to tissue deposition and potential organ damage. For instance, one study found significant accumulation of gadolinium in organs such as the spleen and liver after administration of GBCAs, raising safety concerns particularly for patients with renal impairment . -
Neutron Capture Therapy :
Gadolinium compounds, including this compound, are being explored for their potential in neutron capture therapy for cancer treatment. This therapy utilizes the high neutron capture cross-section of gadolinium isotopes to selectively target tumor cells while minimizing damage to surrounding healthy tissue. A study demonstrated that gadolinium complexes exhibited promising results in mitochondrial targeting and cytotoxicity against cancer cells, suggesting their utility in binary cancer therapies . -
Mitochondrial Targeting :
Research has shown that gadolinium complexes can be designed to selectively accumulate in mitochondria, enhancing their cytotoxic effects on cancer cells. A structure-activity relationship study indicated that lipophilicity correlates positively with cytotoxicity while negatively impacting tumor selectivity . This balance is crucial for developing effective therapeutic agents that minimize damage to healthy cells while maximizing tumor destruction.
Biological Mechanisms
The biological activity of this compound is largely attributed to its ability to interact with biological tissues through chelation mechanisms. When bound to organic ligands, gadolinium ions exhibit reduced toxicity compared to free ions, which can cause oxidative stress and cellular damage.
Table 1: Biological Effects of Gadolinium Compounds
Q & A
Q. What are the recommended characterization techniques for verifying the purity and structural integrity of Gadolinium (III) isopropoxide in synthetic protocols?
Basic Research Question
To confirm purity and structure, researchers should employ a combination of spectroscopic and crystallographic methods:
- X-ray Diffraction (XRD) : Determines crystallinity and phase purity by comparing experimental patterns with reference data. For example, gadolinium isopropoxide-derived Gd₂O₃ powders showed an average crystallite size of 34 nm .
- FTIR Spectroscopy : Identifies ligand coordination modes (e.g., isopropoxide groups) and residual solvents.
- Elemental Analysis : Validates stoichiometry via carbon, hydrogen, and gadolinium content quantification.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways of the precursor.
Methodological Guidance : Always cross-reference data with known literature for β-diketonate or carboxylate Gd(III) complexes to identify deviations in ligand bonding or crystallographic parameters .
Q. How can researchers optimize sol-gel synthesis parameters using this compound to achieve target crystallite sizes in Gd₂O₃ nanomaterials?
Advanced Research Question
Key parameters include:
- Precursor Concentration : Higher concentrations may lead to agglomeration, increasing crystallite size (e.g., 57 nm for a polynuclear Gd(III) complex vs. 34 nm for gadolinium isopropoxide) .
- Annealing Temperature : Crystalline phases of Gd₂O₃ typically require ≥800°C when using chloride precursors, but isopropoxide-derived gels may crystallize at lower temperatures.
- pH and Solvent Choice : Alkaline conditions favor hydrolysis-condensation rates, affecting particle morphology.
Data Contradiction Analysis : Discrepancies in reported crystallite sizes often arise from differences in precursor reactivity or post-synthetic treatments. Systematically vary one parameter while holding others constant to isolate effects .
Q. What are the advantages of using this compound over chloride or carboxylate precursors for synthesizing doped rare-earth oxides?
Basic Research Question
- Higher Purity : Isopropoxide precursors minimize halide contamination, critical for optical materials like Eu³⁺-doped Gd₂O₃ .
- Controlled Hydrolysis : Alkoxide ligands enable slower, more uniform hydrolysis in sol-gel processes compared to chlorides.
- Compatibility with Organic Matrices : Ideal for hybrid materials requiring low-temperature processing.
Methodological Guidance : For comparative studies, characterize intermediate complexes (e.g., polynuclear Gd₆ clusters) to identify decomposition intermediates that influence oxide morphology .
Q. How can researchers resolve discrepancies in reported photoluminescence efficiencies of Eu³⁺-doped Gd₂O₃ synthesized from different precursors?
Advanced Research Question
- Synthesis Route : Isopropoxide-derived Gd₂O₃ may exhibit fewer defects than chloride-based samples due to lower annealing temperatures, enhancing luminescence .
- Doping Homogeneity : Use techniques like energy-dispersive X-ray spectroscopy (EDS) to confirm uniform Eu³⁺ distribution.
- Surface Passivation : Post-synthetic treatments (e.g., silica coating) can mitigate surface quenching effects.
Data Analysis : Statistically compare emission intensities across multiple batches and normalize results to crystallite size and doping concentration .
Q. What mechanistic insights can be gained from studying polynuclear Gd(III) intermediates during isopropoxide decomposition?
Advanced Research Question
- Cluster Formation : Hexanuclear Gd₆(µ₃-OH)₆ complexes reveal intermediate structures that template oxide nucleation .
- Ligand Influence : β-diketonate ligands (e.g., acac) stabilize polynuclear species, delaying decomposition until higher temperatures.
- In Situ Techniques : Use variable-temperature XRD or Raman spectroscopy to track structural evolution during calcination.
Methodological Guidance : Pair experimental data with computational models (e.g., density functional theory) to predict cluster stability and decomposition pathways .
Q. How should experimental procedures for this compound synthesis be documented to ensure reproducibility?
Basic Research Question
- Detailed Protocols : Specify solvent drying methods, reaction temperatures (±1°C), and stirring rates.
- Supplementary Data : Include raw XRD patterns, TGA curves, and NMR spectra in supporting information .
- Batch Records : Log atmospheric conditions (e.g., humidity) that may affect alkoxide reactivity.
Best Practices : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to limit main-text experimental details to five critical steps, with extended protocols in supplements .
Q. What strategies validate the absence of residual solvents in this compound precursors?
Advanced Research Question
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile organic residues (e.g., isopropanol) at ppm levels.
- Karl Fischer Titration : Quantify trace water content, which can hydrolyze alkoxides prematurely.
- Solid-State NMR : Probe ligand dynamics and solvent interactions in the final product.
Contradiction Management : If results conflict with theoretical stoichiometries, re-examine purification steps (e.g., sublimation under vacuum) and consider alternative ligands .
Q. Table 1: Comparison of Gd₂O₃ Synthesis Routes Using Different Precursors
Properties
CAS No. |
14532-05-9 |
---|---|
Molecular Formula |
C9H24GdO3 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
gadolinium;propan-2-ol |
InChI |
InChI=1S/3C3H8O.Gd/c3*1-3(2)4;/h3*3-4H,1-2H3; |
InChI Key |
AGUOFJVRZOIUFG-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Gd+3] |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.[Gd] |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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